molecular formula C13H16N2O3 B12914957 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-ethoxyphenyl)methyl)- CAS No. 55383-99-8

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-ethoxyphenyl)methyl)-

Cat. No.: B12914957
CAS No.: 55383-99-8
M. Wt: 248.28 g/mol
InChI Key: AXXKQDRYWZMKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-ethoxyphenyl)methyl)- is a heterocyclic compound with a pyrimidinedione core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the ethoxyphenyl group adds to its chemical diversity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-ethoxyphenyl)methyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a pyrimidinedione derivative with a benzyl halide in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-ethoxyphenyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-ethoxyphenyl)methyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-ethoxyphenyl)methyl)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dihydroxypyrimidine: A related compound with similar structural features but different functional groups.

    4-Ethoxyphenylpyrimidine: Another compound with an ethoxyphenyl group attached to the pyrimidine ring.

Uniqueness

2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-ethoxyphenyl)methyl)- is unique due to the combination of the pyrimidinedione core and the ethoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

55383-99-8

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

1-[(4-ethoxyphenyl)methyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C13H16N2O3/c1-2-18-11-5-3-10(4-6-11)9-15-8-7-12(16)14-13(15)17/h3-6H,2,7-9H2,1H3,(H,14,16,17)

InChI Key

AXXKQDRYWZMKRL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCC(=O)NC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.